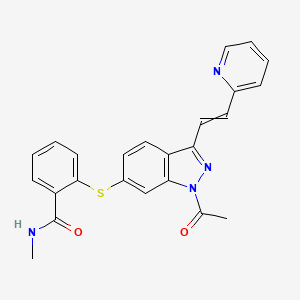![molecular formula C9H14N2S2 B14776737 N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine](/img/structure/B14776737.png)
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine is a heterocyclic organic compound that features both thiazole and thietanamine moieties. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine typically involves the reaction of 2-methyl-1,3-thiazole with an appropriate thietanamine precursor under controlled conditions. Common reagents include thionating agents and cyclization catalysts . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted thiazoles and thietanamines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a candidate for developing new drugs with anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine is unique due to its combination of thiazole and thietanamine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H14N2S2 |
|---|---|
Peso molecular |
214.4 g/mol |
Nombre IUPAC |
N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H14N2S2/c1-6(10-8-3-12-4-8)9-5-13-7(2)11-9/h5-6,8,10H,3-4H2,1-2H3 |
Clave InChI |
UHIBMGPXFZTKGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C(C)NC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



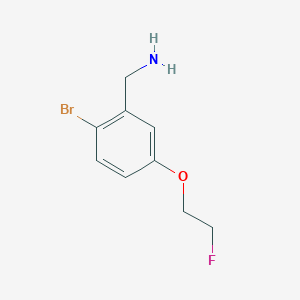
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)
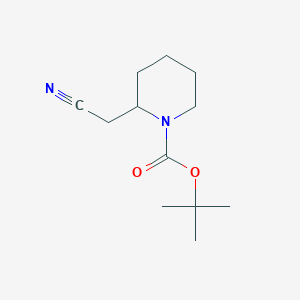
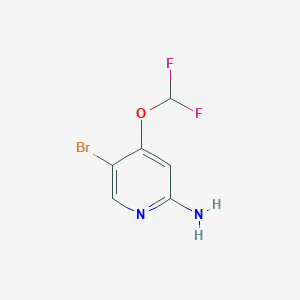
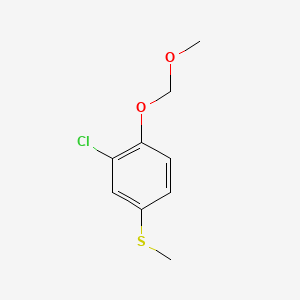

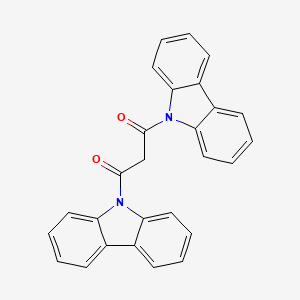

![2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14776709.png)
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B14776710.png)
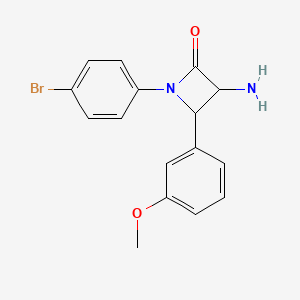
![Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate](/img/structure/B14776723.png)
